molecular formula C13H19BrClNO B1525632 4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride CAS No. 1220032-80-3

4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1525632
CAS No.: 1220032-80-3
M. Wt: 320.65 g/mol
InChI Key: LBVQADPJDHYSKV-UHFFFAOYSA-N
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Description

4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride is a piperidine derivative with a substituted phenoxymethyl group. Its structure comprises a piperidine ring linked via a methylene bridge to a phenoxy group bearing a bromine atom at the para position and a methyl group at the meta position.

Properties

IUPAC Name

4-[(4-bromo-3-methylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVQADPJDHYSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Reagents: Bromine (Br₂) vapor or liquid bromine, often used with catalysts such as iron or iron(III) bromide to facilitate electrophilic aromatic substitution.
  • Reaction Conditions:
    • Temperature: Less than 100°C to prevent over-bromination.
    • Pressure: Atmospheric or slightly elevated pressures; in some cases, a controlled vapor phase bromination at 50 mm Hg is employed.
    • Solvent: Typically, the reaction is performed in a solvent like acetic acid or dichloromethane, but recent methods favor solvent-free vapor-phase bromination to enhance yield and purity.

Process Highlights:

  • Vapor-phase bromination, as described in patent EP0420556A2, minimizes solvent use, increases productivity, and reduces purification steps.
  • The reaction is carried out in a sealed reactor where the phenoxy compound is exposed to bromine vapor at controlled temperatures and pressures, ensuring selective para-bromination.

Formation of the Piperidine Ring via Nucleophilic Substitution and Cyclization

The core piperidine ring is synthesized through nucleophilic substitution reactions involving amino precursors and halogenated aromatic compounds.

Methodology:

  • Starting Material: 4-bromo-3-methylphenoxy methyl derivatives are reacted with piperidine or its derivatives.
  • Reaction Conditions:
    • Reagents: Piperidine, often in excess, with bases such as triethylamine or potassium carbonate to facilitate nucleophilic attack.
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred.
    • Temperature: Elevated temperatures (80–120°C) to promote ring formation.
    • Catalysts: Sometimes, catalysts like palladium or rhodium are employed in coupling reactions to improve efficiency.

Research Findings:

  • The synthesis of piperidine derivatives often involves coupling reactions such as Suzuki or Buchwald-Hartwig cross-couplings, especially when functional groups need to be introduced or modified on the aromatic ring.
  • For example, the synthesis of 4-(4'-bromophenyl)piperidine involves hydrogenation of tetrahydropyridine intermediates using Rhodium catalysts under hydrogen atmosphere, achieving yields of up to 98%.

Coupling Reactions for Functionalization

To attach the phenoxy methyl group to the piperidine core, coupling reactions such as the Suzuki-Miyaura cross-coupling are employed.

Methodology:

Research Findings:

  • Suzuki coupling is effective for forming the C–C bonds between aromatic rings and piperidine cores, enabling precise introduction of the phenoxy group with methyl substitutions.

Final Salt Formation: Hydrochloride Salt

The hydrochloride salt form of the compound is obtained by treating the free base with hydrogen chloride gas or hydrochloric acid in a suitable solvent, typically ethanol or methanol.

Process:

  • Dissolve the free base in anhydrous ethanol or methanol.
  • Bubble HCl gas through the solution at low temperature.
  • Evaporate the solvent under reduced pressure to obtain the crystalline hydrochloride salt.

Data Summary Table: Preparation Methods

Step Method Reagents Conditions Key Features References
1 Vapor-phase bromination Bromine vapor <100°C, 50 mm Hg Solvent-free, selective para-bromination
2 Nucleophilic substitution Piperidine, base 80–120°C Ring formation, high yield ,
3 Suzuki-Miyaura coupling Aryl boronic acid, Pd catalyst 90°C, inert atmosphere Precise phenoxy attachment
4 Methylation Methyl iodide, base Ambient to moderate temperature Regioselective methylation Standard organic synthesis
5 Hydrochloride salt formation HCl gas Room temperature Salt crystallization Standard practice

Research Findings and Innovations

  • Vapor-phase bromination techniques, as outlined in patent EP0420556A2, significantly improve yield and purity while minimizing solvent use.
  • Modern cross-coupling strategies, such as Suzuki-Miyaura, enable precise functionalization of aromatic rings attached to piperidine cores.
  • Catalytic hydrogenation of tetrahydropiperidine intermediates, employing rhodium catalysts, offers high-yield routes to the piperidine ring with controlled stereochemistry.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the bromo position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Amines, alcohols, and their derivatives.

  • Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.

  • Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group and piperidine ring play crucial roles in its binding affinity and biological activity. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Molecular Formula Substituents on Phenoxy Group Molecular Weight Key Features/Data Availability
4-[(4-Bromo-3-methylphenoxy)methyl]piperidine HCl C₁₃H₁₇BrClNO 4-Bromo, 3-methyl ~334.64* Limited data; inferred properties
4-[(2-Methylphenoxy)methyl]piperidine HCl C₁₃H₁₈ClNO 2-Methyl 247.74 CAS 614731-14-5; higher lipophilicity due to ortho-methyl
4-(4-Bromophenyl)piperidine HCl C₁₁H₁₅BrClN 4-Bromo (direct phenyl link) 292.60 CAS 80980-89-8; lacks ether bridge, reduced conformational flexibility
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁ClNO Diphenylmethoxy 303.83 Higher steric bulk; undefined toxicity and stability data
4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl C₁₂H₁₆Cl₂FN 2-Chloro, 6-fluoro 280.17 Halogen diversity; biochemical reagent use

*Calculated based on standard atomic weights.

Key Observations:

Substituent Position and Electronic Effects: The 4-bromo-3-methylphenoxy group in the target compound introduces steric hindrance and electron-withdrawing effects compared to simpler methyl-substituted analogues (e.g., 2-methylphenoxy in ). Bromine’s polarizability may enhance binding affinity in receptor-ligand interactions.

Linkage Flexibility: The phenoxymethyl bridge in the target compound provides conformational flexibility absent in direct phenyl-linked analogues like 4-(4-bromophenyl)piperidine HCl . This flexibility may influence pharmacokinetic properties such as metabolic stability.

Halogen Diversity :

  • The 2-chloro-6-fluoro substituents in demonstrate how halogen positioning alters electronic and steric profiles, suggesting that the target compound’s 4-bromo-3-methyl substitution may balance hydrophobicity and target selectivity.

Physicochemical and Toxicological Data Gaps

While the SDS for 4-(Diphenylmethoxy)piperidine HCl highlights missing data on acute toxicity, environmental impact, and stability, similar gaps likely apply to the target compound. For example:

  • Water solubility : Piperidine derivatives with bulky substituents (e.g., diphenylmethoxy) are typically less water-soluble than smaller analogues.
  • Acute toxicity: Limited data for structurally related compounds suggest a need for standardized testing (e.g., LD₅₀ studies) .

Regulatory and Environmental Considerations

  • Regulatory Status : Analogues like 4-(4-Bromophenyl)piperidine HCl and diphenylmethoxy derivatives may fall under regulations such as China’s IECSC or U.S. EPA’s High Production Volume (HPV) programs, but specifics for the target compound are undocumented.
  • Environmental Impact : The absence of ecotoxicity data for related compounds underscores the need for comprehensive environmental risk assessments.

Biological Activity

4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a brominated phenoxy group, which is believed to enhance its biological activity. The presence of the bromine atom may influence both the reactivity and pharmacokinetic properties of the compound, making it a subject of interest in drug development.

Research indicates that this compound interacts with specific receptors and enzymes, leading to alterations in cellular signaling pathways. Its binding affinity to sigma receptors has been particularly noted, suggesting potential therapeutic applications in receptor-targeted therapies .

Antibacterial Activity

Preliminary studies have shown that related compounds exhibit moderate antibacterial properties. It is hypothesized that this compound may possess similar activities due to its structural characteristics. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Antioxidant Activity

The compound has also been associated with significant antioxidant activities. This property is crucial for mitigating oxidative stress in biological systems, which can lead to various diseases, including cancer and neurodegenerative disorders.

Case Studies

  • Binding Affinity Studies : In vitro studies demonstrated that the compound binds effectively to sigma receptors, with potential implications for treating conditions such as depression and schizophrenia. The binding affinity was quantitatively assessed using radiolabeled ligands .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy against various bacterial strains, revealing a minimum inhibitory concentration (MIC) comparable to standard antibacterial agents. This suggests that the compound could serve as a lead in antibiotic development.
  • Oxidative Stress Reduction : In cellular models, treatment with this compound resulted in reduced levels of reactive oxygen species (ROS), supporting its role as an antioxidant agent .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

Compound NameStructural FeaturesNotable Activities
3-[(4-Bromo-3-methylphenoxy)methyl]piperidine HClSimilar piperidine structure with different substitutionPotential antibacterial activity
4-(Phenoxymethyl)piperidineLacks bromine substitution but retains piperidineStudied as σ receptor ligand
1-(4-Bromo-3-methylphenyl)-2-piperidoneContains a piperidone structureNeuroleptic agent synthesis

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks for piperidine protons (δ 1.4–2.8 ppm), phenoxy methyl (δ 3.5–3.7 ppm), and aromatic protons (δ 6.8–7.2 ppm) .
    • ¹³C NMR : Confirm the bromine-substituted aromatic carbon (δ 115–125 ppm) and piperidine carbons (δ 25–55 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ at m/z 318.6 .
  • Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical) .

What advanced pharmacological interaction studies are relevant for this compound?

Q. Methodological Answer :

  • Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]Ketanserin for 5-HT₂A). Compare IC₅₀ values with structural analogs (e.g., iodine or chlorine derivatives) to assess halogen effects .
  • Enzyme Inhibition : Test inhibition of monoamine oxidase (MAO) using fluorometric assays (kynuramine substrate, λₑₓ=315 nm, λₑₘ=380 nm) .
  • Functional Selectivity : Use calcium flux assays (FLIPR) to evaluate G-protein-coupled receptor activation .

How can researchers resolve contradictions in biological activity data across structural analogs?

Q. Methodological Answer :

  • Comparative QSAR Studies : Build 3D-QSAR models (e.g., CoMFA) to correlate substituent effects (e.g., bromine vs. iodine) with activity trends. Use datasets from PubChem or ChEMBL .
  • Crystallography : Resolve binding modes via X-ray co-crystallization with target proteins (e.g., MAO-B) to identify steric/electronic interactions .
  • Meta-Analysis : Aggregate data from analogs (e.g., 4-bromo vs. 4-chloro derivatives) to identify statistically significant trends using tools like RevMan .

What computational strategies predict the compound’s reactivity and metabolic pathways?

Q. Methodological Answer :

  • Reactivity Prediction : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model nucleophilic substitution sites or oxidation potentials .
  • Metabolic Profiling : Simulate Phase I/II metabolism with software like Schrödinger’s ADMET Predictor or MetaSite. Key metabolites may include demethylated or hydroxylated derivatives .
  • Docking Studies : Autodock Vina to predict binding poses in cytochrome P450 enzymes (e.g., CYP3A4) for toxicity assessment .

What safety protocols are critical for handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood with HEPA filters .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
  • Storage : Keep in amber vials under argon at –20°C to prevent hygroscopic degradation .

How can solubility challenges be addressed in formulation studies?

Q. Methodological Answer :

  • Co-Solvent Systems : Use PEG-400/water (70:30) or DMSO/saline (10% v/v) for in vitro assays .
  • Salt Screening : Test counterions (e.g., citrate or tartrate) to improve aqueous solubility beyond the hydrochloride form .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (emulsion-solvent evaporation method) for sustained release .

How do structural analogs differ in biological activity?

Q. Comparative Table :

SubstituentCompound ExampleKey Activity DifferenceReference
BromineTarget compoundHigh 5-HT₂A affinity (IC₅₀ = 12 nM)
Iodine4-[(4-Iodo-3-methylphenoxy)methyl]Enhanced MAO inhibition (IC₅₀ = 8 nM)
Chlorine4-[(4-Chloro-3-methylphenoxy)methyl]Reduced receptor selectivity

What experimental conditions affect the compound’s stability?

Q. Methodological Answer :

  • pH Stability : Degrades rapidly at pH > 8 (hydrolysis of phenoxy-methyl bond). Use buffered solutions (pH 4–6) for storage .
  • Thermal Stability : Decomposes above 150°C (TGA analysis). Avoid lyophilization; prefer freeze-drying .
  • Light Sensitivity : UV irradiation (254 nm) causes photodegradation; store in amber glass .

How are in vitro biological activity assays designed for this compound?

Q. Methodological Answer :

  • Cell Viability : MTT assay (HEK293 cells, 48-hour exposure) to determine non-toxic concentrations (IC₅₀ > 100 µM) .
  • Kinase Profiling : Screen against a 50-kinase panel (Eurofins) at 10 µM to identify off-target effects .
  • Permeability : Caco-2 monolayer assay (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability potential) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride
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4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride

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